molecular formula C6H3NO4Pb B14152973 1,3-Benzenediol, 2-nitro-, lead salt, basic CAS No. 68411-33-6

1,3-Benzenediol, 2-nitro-, lead salt, basic

Cat. No.: B14152973
CAS No.: 68411-33-6
M. Wt: 360 g/mol
InChI Key: XHJSXRAOLYVLSJ-UHFFFAOYSA-L
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Description

1,3-Benzenediol, 2-nitro-, lead salt, basic is a chemical compound with the molecular formula C6H3NO4Pb It is a lead salt derivative of 2-nitroresorcinol, which is a nitro-substituted resorcinol

Preparation Methods

The synthesis of 1,3-Benzenediol, 2-nitro-, lead salt, basic typically involves the reaction of 2-nitroresorcinol with a lead salt. The reaction conditions may vary, but it generally requires a controlled environment to ensure the proper formation of the lead salt derivative. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

1,3-Benzenediol, 2-nitro-, lead salt, basic undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 2-aminoresorcinol derivatives.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Benzenediol, 2-nitro-, lead salt, basic has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Benzenediol, 2-nitro-, lead salt, basic involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

1,3-Benzenediol, 2-nitro-, lead salt, basic can be compared with other similar compounds, such as:

    2-Nitroresorcinol: The parent compound without the lead salt.

    1,3-Dihydroxy-2-nitrobenzene: Another nitro-substituted resorcinol derivative.

    Lead(II) acetate: A common lead salt used in various chemical reactions.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.

Properties

CAS No.

68411-33-6

Molecular Formula

C6H3NO4Pb

Molecular Weight

360 g/mol

IUPAC Name

lead(2+);2-nitrobenzene-1,3-diolate

InChI

InChI=1S/C6H5NO4.Pb/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3,8-9H;/q;+2/p-2

InChI Key

XHJSXRAOLYVLSJ-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C(=C1)[O-])[N+](=O)[O-])[O-].[Pb+2]

Origin of Product

United States

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